molecular formula C35H52N2O8 B12294943 Cholylglycyltyrosine

Cholylglycyltyrosine

Cat. No.: B12294943
M. Wt: 628.8 g/mol
InChI Key: HERYPGYAYHTUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Cholylglycyltyrosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cholylglycyltyrosine has several scientific research applications, including:

    Medical Imaging: It is used as a radiopharmaceutical agent for hepatobiliary imaging.

    Radioimmunoassays: It is used as a tracer in specific radioimmunoassays for cholylglycine, a bile acid, in serum.

Mechanism of Action

The mechanism of action of cholylglycyltyrosine involves its interaction with bile acid transporters in the liver. The compound is taken up by hepatocytes and excreted into the bile, allowing for imaging of the hepatobiliary system. The iodinated form of this compound acts as a radiotracer, emitting gamma radiation that can be detected by imaging equipment .

Comparison with Similar Compounds

Cholylglycyltyrosine is unique among glycinated bile acids due to its specific structure and applications. Similar compounds include:

    Taurocholic Acid: Another bile acid conjugate used in medical imaging.

    Glycocholic Acid: A glycine-conjugated bile acid with similar properties but different pharmacokinetics.

This compound stands out due to its superior pharmacokinetics and effectiveness in hepatobiliary imaging .

Properties

Molecular Formula

C35H52N2O8

Molecular Weight

628.8 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[[2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetyl]amino]propanoic acid

InChI

InChI=1S/C35H52N2O8/c1-19(4-11-30(42)36-18-31(43)37-27(33(44)45)14-20-5-7-22(38)8-6-20)24-9-10-25-32-26(17-29(41)35(24,25)3)34(2)13-12-23(39)15-21(34)16-28(32)40/h5-8,19,21,23-29,32,38-41H,4,9-18H2,1-3H3,(H,36,42)(H,37,43)(H,44,45)

InChI Key

HERYPGYAYHTUGY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C

Origin of Product

United States

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